molecular formula C40H34N2Si B11945421 Bis(9-ethyl-3-carbazolyl)diphenylsilane CAS No. 18845-50-6

Bis(9-ethyl-3-carbazolyl)diphenylsilane

Cat. No.: B11945421
CAS No.: 18845-50-6
M. Wt: 570.8 g/mol
InChI Key: CLXJDUDJVDWLGI-UHFFFAOYSA-N
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Description

Bis(9-ethyl-3-carbazolyl)diphenylsilane (CAS No. 18845-50-6) is an organosilane compound featuring a central diphenylsilane core substituted with two 9-ethylcarbazole moieties at the 3-position of the carbazole rings. Its molecular formula is C₄₀H₃₄N₂Si, with a molecular weight of 570.816 g/mol . The compound is structurally related to carbazole-silane hybrids, which are widely investigated for applications in organic electronics, particularly as host materials in organic light-emitting diodes (OLEDs) due to their high triplet energy and thermal stability. The ethyl groups at the carbazole nitrogen enhance solubility in organic solvents, facilitating solution-processable device fabrication .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(9-ethyl-3-carbazolyl)diphenylsilane typically involves the reaction of 9-ethyl-3-carbazole with diphenyldichlorosilane in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Ullmann Coupling

Bis(9-ethyl-3-carbazolyl)diphenylsilane can be synthesized via Ullmann coupling, a reaction typically used to form carbon-carbon bonds between aryl halides and other heterocycles. For example:

  • Reactants : A carbazole derivative (e.g., 3-(9-carbazolyl)-9H-carbazole) reacts with bis(4-bromophenyl)diphenylsilane in the presence of copper catalysts (e.g., Cu powder, K₂CO₃, and 18-crown-6).

  • Conditions : Refluxed in o-dichlorobenzene at 180 °C for 72 hours under nitrogen .

  • Yield : ~45% after purification via column chromatography .

Key Reaction Features :

ParameterDetails
CatalystCopper powder (0.013 g) and 18-crown-6 (0.011 g)
Solvento-Dichlorobenzene
Temperature180 °C
Reaction Time72 hours
Purification MethodColumn chromatography (petroleum ether/dichloromethane mixtures)

Stille Coupling

This method is used to introduce carbazole substituents into aromatic systems. While not directly applied to this compound, analogous reactions suggest potential utility:

  • Reactants : Tributylstannyl reagents (e.g., 9-(2-ethylhexyl)-3-(tributylstannyl)-9H-carbazole) and brominated aromatic precursors.

  • Conditions : Pd(PPh₃)₂Cl₂ catalyst, toluene, reflux for 2 hours .

  • Yield : 85% for similar systems .

Hydrosilylation

Diphenylsilane groups can undergo hydrosilylation with alkenes or alkynes under catalytic conditions (e.g., rhodium catalysts). While not explicitly demonstrated for this compound, analogous reactions (e.g., in source ) involve:

  • Catalyst : Tris(triphenylphosphine)rhodium chloride.

  • Conditions : 88–92 °C for 4–5 hours .

  • Product : Silicone-based compounds with new Si–C bonds .

Condensation Reactions

Carbazole derivatives often participate in condensation reactions (e.g., with aldehydes or ketones). For example:

  • Reactants : Diphenyl ether-linked carbazole precursors and heterocyclic amines (e.g., 2-aminothiophenol).

  • Conditions : Reflux in ethanol with NaHSO₃ as a catalyst .

  • Product : Hybrid heterocycles (e.g., bis(benzo[d]thiazole) derivatives) .

NMR and IR Data

While direct data for this compound is limited, analogous compounds provide insights:

TechniqueKey Observations
¹H NMR Peaks at δ 8.21–8.38 ppm (aromatic protons), δ 5.60 ppm (CH₂ groups) .
¹³C NMR Peaks at δ 142.27–140.85 ppm (aromatic carbons), δ 109.81 ppm (carbazole carbons) .
IR Absorption at ν = 1640 cm⁻¹ (Si–C bonds) and ν = 1690 cm⁻¹ (C=O stretches) .

Scientific Research Applications

Optoelectronic Applications

Organic Light-Emitting Diodes (OLEDs)
Bis(9-ethyl-3-carbazolyl)diphenylsilane is utilized as a host material in OLEDs. Its high photoluminescence efficiency and thermal stability make it an excellent candidate for use in light-emitting layers. Studies have shown that incorporating this compound into OLED structures enhances device performance, particularly in terms of brightness and efficiency.

Organic Photovoltaics (OPVs)
The compound has also been investigated for its role in organic photovoltaics. Its ability to function as a hole transport material improves charge carrier mobility, which is crucial for enhancing the power conversion efficiency of solar cells. Research indicates that devices utilizing this compound exhibit superior performance compared to those using conventional materials .

Field-Effect Transistors (OFETs)
In the realm of organic field-effect transistors, this compound serves as an effective semiconductor material. Its favorable charge transport characteristics contribute to higher device performance, making it a promising candidate for future electronic applications .

Polymer Technology

UV-Curable Resins
The compound is being explored in the development of UV-curable resins, which are used in coatings and adhesives. Its incorporation into resin formulations enhances the thermal and mechanical properties of the final product, leading to materials that exhibit high durability and resistance to environmental factors .

Composite Materials
Research has indicated that this compound can be used to create advanced composite materials with improved mechanical properties. These composites find applications in fields ranging from automotive to aerospace, where lightweight yet strong materials are required .

Biomedical Applications

Drug Delivery Systems
Recent studies have shown potential applications of this compound in drug delivery systems. The compound's ability to form stable complexes with various therapeutic agents can enhance the bioavailability and controlled release of drugs, making it a candidate for pharmaceutical formulations .

Biocompatible Materials
Due to its chemical stability and non-toxic nature, this compound is being investigated for use in biocompatible materials for medical devices. Its incorporation into polymer matrices could lead to improved performance in applications such as implants and prosthetics .

Summary Table of Applications

Application AreaSpecific UseBenefits
Optoelectronics OLEDsHigh efficiency, brightness
OPVsEnhanced power conversion efficiency
OFETsImproved charge transport
Polymer Technology UV-curable resinsEnhanced thermal/mechanical properties
Composite materialsLightweight and strong
Biomedical Applications Drug delivery systemsImproved bioavailability, controlled release
Biocompatible materialsNon-toxic, stable for medical devices

Mechanism of Action

The mechanism of action of Bis(9-ethyl-3-carbazolyl)diphenylsilane involves its ability to interact with other molecules through its silicon atom and carbazole groups. The silicon atom can form bonds with various nucleophiles, while the carbazole groups can participate in π-π interactions and other non-covalent interactions. These properties enable the compound to act as a versatile building block in the synthesis of complex molecules and materials.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

SimCP2 and SimCP3 (Carbazole-Silane Hosts)

SimCP2 (structure: 9,9′-(5-(diphenylsilyl)-1,3-phenylene)bis(9H-carbazole)) is synthesized via palladium-catalyzed amination of dichlorodiphenylsilane with carbazole derivatives. It exhibits a moderate isolation yield (~40%) and serves as a solution-processable host for green phosphorescent OLEDs. Bis(9-ethyl-3-carbazolyl)diphenylsilane differs in substituent placement, with ethyl groups on carbazole nitrogen instead of phenyl groups on the silane core.

CzSi (3,6-Bis(triphenylsilyl)carbazole)

CzSi (Fig. 5 in ) incorporates triphenylsilyl groups at the 3,6-positions of carbazole. It demonstrates superior performance as a blue OLED host, achieving an external quantum efficiency (EQE) of 16% and thermal stability up to 446°C . In contrast, this compound’s diphenylsilane core and ethyl-carbazole substituents may lower its triplet energy compared to CzSi, making it more suitable for green or red emitters .

Bis[(3-ethyl-3-methoxyoxetane)propyl]diphenylsilane

This compound () is tailored for UV-curable resins, with a thermal decomposition temperature (Td) of 446°C , tensile strength of 75.5 MPa , and >98% optical transparency. While both compounds share a diphenylsilane backbone, the methoxyoxetane substituents here enable crosslinking under UV light, contrasting with the electronic focus of this compound. This highlights how silane substituents dictate application-specific properties .

DPSiCBP (Bis(4-(9-carbazolyl)phenyl)diphenylsilane)

DPSiCBP () uses carbazole-phenyl linkages to the silane core, enhancing conjugation for charge transport. This compound’s direct carbazole-silane bonding may reduce conjugation, favoring higher triplet energy but lower conductivity. DPSiCBP-based OLEDs show efficiencies comparable to CzSi, emphasizing the trade-off between conjugation and stability .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Application Thermal Stability (Td) Synthesis Yield Notable Properties
This compound C₄₀H₃₄N₂Si 570.816 9-ethylcarbazole, diphenylsilane OLED host (inferred) Not reported Not reported High solubility, solution-processable
SimCP2 C₄₂H₃₂N₂Si 604.80 Carbazole, diphenylsilane Green OLED host >300°C (inferred) ~40% Moderate efficiency, solution-processable
CzSi (3,6-Bis(triphenylsilyl)carbazole) C₄₂H₃₂N₂Si₂ 658.94 Triphenylsilyl, carbazole Blue OLED host 446°C ~54% EQE 16%, high thermal stability
Bis[(3-ethyl-3-methoxyoxetane)propyl]diphenylsilane C₃₈H₄₈O₆Si 640.87 Methoxyoxetane, diphenylsilane UV-curable resin 446°C Not reported Tensile strength 75.5 MPa, >98% transparency

Key Findings and Implications

  • Substituent Effects : Ethyl groups on carbazole enhance solubility but may reduce thermal stability compared to bulkier triphenylsilyl groups in CzSi .
  • Application Specificity: Silane-carbazole hybrids with conjugated linkages (e.g., DPSiCBP) favor charge transport, while non-conjugated derivatives prioritize triplet energy for OLED hosts .
  • Synthetic Challenges : Palladium-catalyzed amination yields for carbazole-silanes are moderate (~40–54%), suggesting room for optimization in this compound synthesis .

Biological Activity

Bis(9-ethyl-3-carbazolyl)diphenylsilane is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and applications, particularly focusing on its anticancer and antimicrobial activities. The compound's unique structure, featuring carbazole units, contributes to its diverse biological effects.

Chemical Structure and Properties

This compound is characterized by its dual carbazole moieties linked through a diphenylsilane bridge. The presence of the carbazole groups is significant as they are known for their electronic properties and ability to form aggregates that can influence biological interactions.

Synthesis

The synthesis of this compound typically involves a multi-step process, often utilizing palladium-catalyzed coupling reactions. The general synthetic route includes:

  • Preparation of 9-ethyl-3-carbazole derivatives.
  • Coupling these derivatives with diphenylsilane using palladium catalysts.
  • Purification through chromatography to yield the final product.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro assays demonstrate that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction
A549 (Lung)20Cell cycle arrest
HeLa (Cervical)12Reactive oxygen species generation

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various pathogens, including bacteria and fungi. Studies indicate that it disrupts microbial cell membranes, leading to cell death.

Table 2: Antimicrobial Efficacy of this compound

MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Case Studies

  • Anticancer Study : A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the proliferation of MCF-7 cells in a dose-dependent manner. The study utilized flow cytometry to analyze apoptosis rates, revealing increased early and late apoptotic cells upon treatment with the compound.
  • Antimicrobial Study : Another research highlighted the compound's effectiveness against drug-resistant strains of Staphylococcus aureus. The study employed disk diffusion methods to assess antimicrobial activity, confirming that this compound exhibited notable inhibition zones compared to control agents.

Properties

CAS No.

18845-50-6

Molecular Formula

C40H34N2Si

Molecular Weight

570.8 g/mol

IUPAC Name

bis(9-ethylcarbazol-3-yl)-diphenylsilane

InChI

InChI=1S/C40H34N2Si/c1-3-41-37-21-13-11-19-33(37)35-27-31(23-25-39(35)41)43(29-15-7-5-8-16-29,30-17-9-6-10-18-30)32-24-26-40-36(28-32)34-20-12-14-22-38(34)42(40)4-2/h5-28H,3-4H2,1-2H3

InChI Key

CLXJDUDJVDWLGI-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC6=C(C=C5)N(C7=CC=CC=C76)CC)C8=CC=CC=C81

Origin of Product

United States

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